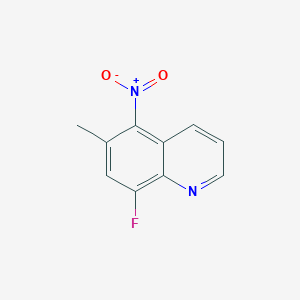

8-Fluoro-6-methyl-5-nitroquinoline

CAS No.:

Cat. No.: VC15972061

Molecular Formula: C10H7FN2O2

Molecular Weight: 206.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7FN2O2 |

|---|---|

| Molecular Weight | 206.17 g/mol |

| IUPAC Name | 8-fluoro-6-methyl-5-nitroquinoline |

| Standard InChI | InChI=1S/C10H7FN2O2/c1-6-5-8(11)9-7(3-2-4-12-9)10(6)13(14)15/h2-5H,1H3 |

| Standard InChI Key | JQZCHHCKRHYYKX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1[N+](=O)[O-])C=CC=N2)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 8-fluoro-6-methyl-5-nitroquinoline consists of a bicyclic quinoline system with substitutions at positions 5, 6, and 8. The nitro group (-NO) at position 5 introduces strong electron-withdrawing effects, while the methyl (-CH) and fluorine (-F) groups at positions 6 and 8, respectively, modulate steric and electronic properties. This configuration is critical for its reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 206.17 g/mol | |

| IUPAC Name | 8-fluoro-6-methyl-5-nitroquinoline | |

| Canonical SMILES | CC1=CC(=C2C(=C1N+[O-])C=CC=N2)F | |

| CAS Number | 1420793-72-1 (Crysdot), 1420791-67-8 (Ambeed) |

The discrepancy in CAS numbers between suppliers likely stems from divergent synthesis routes or registry practices rather than structural differences .

Synthesis and Manufacturing

Synthetic Pathways

Although detailed protocols are proprietary, general strategies for analogous nitroquinolines involve:

-

Quinoline Ring Formation: Friedländer synthesis using 2-aminobenzaldehyde derivatives and ketones.

-

Electrophilic Substitution: Sequential nitration at position 5, followed by fluorination and methylation via Ullmann or Suzuki-Miyaura couplings .

Challenges include regioselectivity control during nitration and minimizing dehalogenation during fluorination. Industrial-scale production by Crysdot and Vulcanchem emphasizes high purity (>97%) and multi-gram quantities suitable for combinatorial libraries .

Applications in Research and Development

Medicinal Chemistry

8-Fluoro-6-methyl-5-nitroquinoline serves as a precursor for antimalarial and antibacterial agents. The nitro group facilitates reduction to amino derivatives, which can undergo further functionalization to target microbial dihydrofolate reductase (DHFR) .

Table 2: Comparative Bioactivity of Quinoline Derivatives

| Compound | Substitutions | Target Activity | Source |

|---|---|---|---|

| 8-Fluoro-6-methyl-5-nitroquinoline | 5-NO, 6-CH, 8-F | Antibacterial (hypothetical) | |

| 5-Nitroquinoline | 5-NO | Antiprotozoal | |

| 8-Fluoroquinoline | 8-F | Fluorescence probe |

Material Science

The compound’s rigid aromatic structure and nitro group make it a candidate for optoelectronic materials. Preliminary studies on similar quinolines suggest utility in organic light-emitting diodes (OLEDs) .

Future Research Directions

-

Biological Screening: Systematic evaluation against Gram-positive/negative bacteria and Plasmodium strains.

-

Derivatization Studies: Exploring Pd-catalyzed cross-couplings to introduce biotin or fluorophore tags.

-

Toxicokinetics: Assessing metabolic pathways and potential hepatotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume